3-(Carboxymethyl)-1,3-thiazol-3-ium
Description
3-(Carboxymethyl)-1,3-thiazol-3-ium is a cationic heterocyclic compound featuring a thiazole core substituted with a carboxymethyl group at the nitrogen atom. The thiazolium ring system is aromatic and contains sulfur and nitrogen atoms at positions 1 and 3, respectively.
Properties
IUPAC Name |
2-(1,3-thiazol-3-ium-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c7-5(8)3-6-1-2-9-4-6/h1-2,4H,3H2/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKVGAGTUWTSRH-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=[N+]1CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6NO2S+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues of Thiazolium Derivatives
Substituent Variations
Thiazolium compounds often differ in substituents, which critically influence their chemical behavior. For example:
- 3-(tert-Butyl)-4-(4-chlorophenyl)-2-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-3-ium bromide (BL04750): This derivative contains bulky tert-butyl and halogenated aryl groups, enhancing lipophilicity and steric hindrance compared to the carboxymethyl-substituted compound. Such modifications are typical in corrosion inhibitors or agrochemicals .
- 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(carboxymethyl)-4-methyl-1,3-thiazol-3-ium hydrobromide: This compound combines a pyrimidinylmethyl group with a carboxymethyl substituent, enabling dual hydrogen-bonding interactions. The additional pyrimidine moiety may enhance binding to biological targets like enzymes .
Table 1: Structural and Functional Comparison of Selected Thiazolium Derivatives
Charge and Solubility
The cationic nature of thiazolium ions generally increases water solubility. The carboxymethyl group in this compound further enhances solubility via ionization (–COOH ↔ –COO⁻) at physiological pH, a feature absent in non-carboxylated analogs like BL04750 .
Comparison with Benzimidazolium Derivatives
Benzimidazolium compounds, such as 3-Carboxymethyl-1,3-benzimidazolium-1-acetate monohydrate, share structural similarities but differ in ring size and aromaticity. Key distinctions include:
- Applications : Benzimidazolium derivatives are widely used in supramolecular chemistry and as therapeutic agents, whereas thiazolium compounds are more common in enzyme cofactors (e.g., thiamine) and agrochemicals .
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